N-Boc-(+/-)-3-aminopent-4-enamide
Description
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Properties
IUPAC Name |
tert-butyl N-(5-amino-5-oxopent-1-en-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-5-7(6-8(11)13)12-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAATTORSSOTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132709 | |
| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335042-15-3 | |
| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-amino-2-oxoethyl)-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801132709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Boc +/ 3 Aminopent 4 Enamide and Analogous Structures
Regioselective and Stereoselective Synthesis of N-Boc-(+/-)-3-aminopent-4-enamide
The controlled synthesis of the δ-amino enamide framework is crucial for accessing this compound and its analogs. Both enantioselective and racemic strategies have been developed to achieve this.
Enantioselective Catalytic Approaches to the δ-Amino Enamide Framework
The development of enantioselective methods provides access to specific stereoisomers of δ-amino enamides, which is of significant interest for applications in medicinal chemistry and natural product synthesis. nih.gov Chiral phosphoric acids have emerged as powerful catalysts in asymmetric synthesis. For instance, a chiral phosphoric acid-catalyzed reaction between tropones and trifluoroacetamido-1,3-dienes has been shown to produce bicyclic systems with high enantioselectivity. acs.org While not a direct synthesis of the target acyclic enamide, this methodology highlights the potential of chiral Brønsted acids to control stereochemistry in reactions forming C-N bonds.
Another approach involves the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, catalyzed by a BINOL-derived chiral N-triflyl phosphoramide, to yield 1-aminoindenes with high enantioselectivity. rsc.org These examples of enantioselective catalysis underscore the ongoing efforts to develop methods for the stereocontrolled synthesis of amine-containing structures. thieme.de
Development of Practical Racemic Synthetic Pathways
For applications where a racemic mixture is sufficient, practical and scalable synthetic routes are essential. A common strategy for the synthesis of similar β-amino acids involves a Simmons-Smith cyclopropanation as a key step. enamine.net While this leads to a cyclic analog, it demonstrates a robust method for carbon-carbon bond formation. For the target compound, a more direct approach would likely involve standard transformations.
A plausible racemic synthesis could start from a suitable precursor, followed by standard functional group manipulations. For instance, a method for producing N-Boc-3-aminopiperidine involves the formation of N-Boc-3-piperidine ethyl formate, followed by ammonolysis and a Hofmann rearrangement. google.com This multi-step process highlights the types of reactions that could be adapted for the synthesis of this compound.
Key Reaction Architectures in the Construction of this compound
Several key reaction types are instrumental in constructing the this compound scaffold. These include the Petasis reaction, multicomponent reactions, and standard protection/deprotection protocols.
Petasis Reaction-Mediated Synthesis of Homoallylic Amine Precursors
The Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl compound, is a powerful tool for synthesizing highly functionalized amines, including homoallylic amines. acs.orgnih.gov This reaction is known for its ability to create multiple stereogenic centers with high levels of diastereoselectivity and enantioselectivity. nih.gov
A scalable version of the Petasis reaction has been developed for the synthesis of primary homoallylic amines using allylboronic acid pinacol (B44631) ester. nuph.edu.ua This method is applicable to a wide range of aldehydes and ketones. nuph.edu.ua The reaction of an appropriate aldehyde with ammonia (B1221849) and an allylboronic acid derivative via a Petasis-type reaction could provide a direct route to the homoallylic amine core of the target molecule. core.ac.uk
Table 1: Examples of Petasis Reaction for Homoallylic Amine Synthesis
| Carbonyl Compound | Amine | Boronic Acid/Ester | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Salicylaldehyde | Secondary Amine | Aryl/Vinyl Boronic Acid | Aminoalkylphenol | Variable | core.ac.uk |
| Aromatic Aldehyde | Ammonia | Allyl Boronate | α-Aryl Homoallylic Amine | Excellent | core.ac.uk |
This table is for illustrative purposes and shows the versatility of the Petasis reaction.
Multicomponent Reaction Strategies for Amide and Alkene Incorporation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. organic-chemistry.orgfrontiersin.org The Ugi and Passerini reactions are classic examples of MCRs that are particularly useful for generating peptide-like structures and α-acyloxycarboxamides, respectively. organic-chemistry.orgnih.gov
While a direct one-pot synthesis of this compound using a single MCR is challenging, a sequence involving an MCR could be envisioned. For instance, a Passerini reaction could be used to introduce the amide functionality, followed by further modifications to install the alkene. nih.gov The development of novel MCRs is an active area of research, and new strategies could emerge for the efficient assembly of structures like this compound. acs.org
Amidation and Chemoselective N-Boc Protection/Deprotection Protocols
The final steps in the synthesis of this compound would involve the formation of the primary amide and the protection of the amine with a tert-butyloxycarbonyl (Boc) group.
Amidation: The conversion of a carboxylic acid or its derivative to a primary amide is a standard transformation in organic synthesis. Various reagents and conditions can be employed to achieve this.
N-Boc Protection: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal. organic-chemistry.org The protection is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com The reaction is generally high-yielding and chemoselective. organic-chemistry.org
N-Boc Deprotection: The removal of the Boc group is usually accomplished under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid. jk-sci.comfishersci.co.uk Selective deprotection of N-Boc groups in the presence of other acid-labile groups can be achieved using specific reagents and conditions. researchgate.net For instance, thermal deprotection in continuous flow offers a catalyst-free method for removing the Boc group. acs.org
Table 2: Common Reagents for N-Boc Protection and Deprotection
| Transformation | Reagents | Conditions | Ref |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Anhydrous or aqueous, Room temperature | organic-chemistry.orgjk-sci.com |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Room temperature | jk-sci.comfishersci.co.uk |
| Deprotection (Acidic) | Hydrochloric acid (HCl) | Aqueous or organic solvent | fishersci.co.uk |
| Deprotection (Lewis Acid) | Bismuth(III) trichloride | Acetonitrile (B52724)/water | researchgate.net |
| Deprotection (Thermal) | Heat (Continuous Flow) | Various solvents | acs.org |
Convergent Synthesis from Pre-functionalized Synthons
One potential convergent route commences with the preparation of a suitable N-Boc protected 3-aminopropenyl nucleophile. This can be achieved through various methods, including the allylation of a suitable amine precursor followed by protection of the amino group. The resulting organometallic reagent, for instance, an allylic zinc or Grignard reagent, can then be reacted with a two-carbon electrophile.
A key precursor that can be utilized in a convergent synthesis is N-Boc-(+/-)-3-aminopent-4-enal . squarix.de This aldehyde can be synthesized and then converted to the target amide. A hypothetical convergent synthesis could involve the reaction of a protected aminovinyl anion equivalent with a suitable formamide (B127407) equivalent.
A practical example of a related convergent synthesis is the one-pot tandem direct reductive amination of aldehydes with primary amines, resulting in N-Boc protected secondary amines. nih.gov This methodology, while not directly producing the target amide, illustrates the principle of converging readily available starting materials to create complex protected amines in high yield. nih.gov
Table 1: Potential Convergent Synthetic Approaches
| Synthon A (Nucleophile) | Synthon B (Electrophile) | Key Reaction | Resulting Intermediate/Product |
| N-Boc-3-aminopropenylmetal | Formamide equivalent | Nucleophilic addition | This compound |
| N-Boc protected amine | Pent-4-enoic acid derivative | Amide coupling | This compound |
| Allylmagnesium bromide | N-Boc-aminocarbonyl synthon | Grignard Reaction | Precursor to target amide |
Catalysis in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering mild and selective routes to complex molecules. The synthesis of this compound can benefit from various catalytic approaches.
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful tool for the synthesis of chiral compounds. For the synthesis of this compound and its analogs, organocatalytic methods can be employed for the key bond-forming steps.
A notable example is the direct asymmetric γ-amination of α,β-unsaturated aldehydes, a concept that can be extended to the synthesis of the target molecule's precursors. acs.orgacs.org In this approach, secondary amines can catalyze the reaction of an α,β-unsaturated aldehyde with an electrophilic nitrogen source at the γ-position. acs.orgacs.org For instance, the reaction of a suitable pentenal derivative in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst and an azodicarboxylate can furnish a γ-aminated product with high enantioselectivity. acs.org This intermediate can then be further elaborated to the desired amide.
Furthermore, organocatalytic methods have been developed for the amidation of aldehydes. nih.gov An organocatalytic cross-coupling of an aldehyde with an activating reagent can generate an active intermediate that reacts in situ with an amine to form the corresponding amide. nih.gov This strategy could potentially be applied to the conversion of N-Boc-(+/-)-3-aminopent-4-enal to the target amide.
Table 2: Representative Organocatalytic Reactions
| Reaction Type | Catalyst | Substrates | Product Type |
| Asymmetric γ-Amination | Diarylprolinol silyl ether | α,β-Unsaturated aldehyde, Azodicarboxylate | γ-Amino aldehyde |
| Oxidative Amidation | N-Heterocyclic Carbene (NHC) | Aldehyde, Amine | Amide |
| Aldehyde Amidation | Phosphine | Aldehyde, N-hydroxyimide, Amine | Amide |
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a broad spectrum of reactions for the formation of C-N bonds, which are central to the synthesis of amides. Palladium, rhodium, and copper complexes are particularly effective for such transformations.
The synthesis of β,γ-unsaturated amides, a class of compounds to which this compound belongs, can be achieved through transition metal-catalyzed reactions. researchgate.net For example, rhodium-catalyzed carbonylation of allylic phosphates in the presence of amines provides a direct route to β,γ-unsaturated amides. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions of alkenylboron reagents with 2-bromo-N,N-dimethylacetamide have been shown to produce (E)-β,γ-unsaturated amides. researchgate.net
Another relevant approach is the palladium-catalyzed intramolecular amination of C-H bonds, which provides access to lactams, cyclic amides, from unsaturated amide precursors. researchgate.net While this leads to a cyclic structure, the underlying principles of C-N bond formation are applicable to the synthesis of acyclic amides. The development of palladium-catalyzed aerobic oxidative N-dealkylation/carbonylation reactions also presents an innovative route to (E)-α,β-unsaturated amides from tertiary amines, olefins, and carbon monoxide. rsc.org
Table 3: Examples of Transition Metal-Catalyzed Syntheses
| Catalyst | Reaction Type | Starting Materials | Product Type |
| Rhodium complex | Carbonylation | Allylic phosphate, Amine, CO | β,γ-Unsaturated amide |
| Palladium complex | Cross-coupling | Alkenylborane, Bromoacetamide | β,γ-Unsaturated amide |
| Palladium/Copper | Oxidative N-dealkylation/Carbonylation | Tertiary amine, Olefin, CO | α,β-Unsaturated amide |
Brønsted Acid-Catalyzed Transformations
Brønsted acids can effectively catalyze amide formation by activating the carboxylic acid or an imine intermediate. This approach often utilizes simple and inexpensive catalysts under mild reaction conditions.
A direct amidation of a carboxylic acid with an amine can be promoted by a Brønsted acid. While this is a general method, its application to unsaturated systems requires careful control to avoid side reactions. A more specific application is the Brønsted acid-catalyzed addition of amide nucleophiles to imines, which yields protected aminal products. nih.gov This methodology can be rendered asymmetric through the use of chiral phosphoric acid catalysts, providing a route to enantiomerically enriched products. nih.gov
In the context of synthesizing this compound, a Brønsted acid could be used to catalyze the reaction between a suitable pentenoic acid derivative and an amine or ammonia equivalent. Alternatively, a Brønsted acid could facilitate the cyclization of aminodiazoesters with aldehydes to form N-heterocycles, a transformation that, while not directly yielding the target, showcases the power of Brønsted acids in C-N bond formation. nih.gov
Emerging Synthetic Approaches: Flow Chemistry and Green Chemistry Principles
Modern synthetic chemistry places increasing emphasis on sustainability, leading to the development of greener and more efficient processes. Flow chemistry and the application of green chemistry principles are at the forefront of this evolution.
Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers several advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of chiral amines and amides has been successfully demonstrated in flow reactors. For instance, the continuous flow synthesis of chiral active pharmaceutical ingredients often employs immobilized enzymes or catalysts, leading to high efficiency and easy product separation.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved by using less toxic solvents, developing catalytic reactions with high atom economy, and utilizing renewable starting materials where possible. For example, the use of diethylaminosulfur trifluoride (DAST) has been reported for a scalable and workup-free synthesis of amides under ambient conditions, accommodating a wide range of carboxylic acids and amines. acs.orgacs.org This method avoids the use of traditional coupling reagents that generate stoichiometric waste. acs.orgacs.org
Table 4: Green Chemistry Metrics for Amide Synthesis
| Green Chemistry Principle | Application in Amide Synthesis | Example |
| Atom Economy | Catalytic reactions with minimal byproducts | Transition metal-catalyzed carbonylations |
| Safer Solvents | Use of benign solvents or solvent-free conditions | Reactions in water or ionic liquids |
| Catalysis | Replacement of stoichiometric reagents with catalysts | Organocatalysis, Biocatalysis |
| Reduced Derivatives | Avoiding protecting groups where possible | Direct C-H amination |
Mechanistic Studies on the Reactivity and Transformations of N Boc +/ 3 Aminopent 4 Enamide
Reactivity Profiles of the Amide Moiety in N-Boc-(+/-)-3-aminopent-4-enamide
The reactivity of the amide group in this compound is governed by the interplay between the Boc-protected amine and the terminal primary amide.
Intramolecular Cyclization Pathways to Lactam Systems
Intramolecular cyclization of amino amides is a common strategy for the synthesis of lactams (cyclic amides). For this compound, a potential pathway could involve the deprotection of the Boc group followed by an intramolecular attack of the resulting free amine onto the amide carbonyl. This would, however, require harsh conditions and likely lead to a mixture of products or polymerization.
More plausible cyclization strategies would involve activation of either the nitrogen or carbon of the amide. For instance, Hofmann or Lossen-type rearrangements could theoretically be initiated at the primary amide, but such pathways have not been documented for this specific compound. Similarly, transition-metal-catalyzed cyclizations are common for related unsaturated systems, but no data exists for this substrate. rsc.orgresearchgate.netresearchgate.netias.ac.inrsc.org
Intermolecular Amide Bond Formation and Modification
The primary amide of this compound can, in principle, undergo intermolecular reactions. The N-H bonds are weakly acidic and can be deprotonated with strong bases. The Boc-protected amine, however, is generally stable to most basic and nucleophilic conditions. organic-chemistry.orgresearchgate.net
Modification could also involve the direct conversion of the N-Boc group itself. For related N-Boc protected amines, methods exist for their direct conversion into secondary amides using rhodium catalysis, coupling with arylboroxines. organic-chemistry.org Furthermore, the Boc-protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid or oxalyl chloride in methanol), yielding the free amine which can then participate in standard amide bond-forming reactions with activated carboxylic acids. nih.govnih.gov However, no literature specifically details these transformations for this compound.
Reactions of the Alkene Functionality in this compound
The terminal vinyl group is a key site for a variety of potential transformations, including isomerization, additions, and cycloadditions.
E→Z Isomerization of the Double Bond under Defined Conditions
The terminal double bond in this compound is a monosubstituted alkene and thus does not undergo E/Z isomerization. Isomerization could refer to the migration of the double bond along the carbon chain. Such migrations are typically catalyzed by transition metals or strong bases, aiming to form a more thermodynamically stable internal alkene. Photocatalytic methods are also known to induce isomerization in conjugated systems, but their applicability to an isolated terminal alkene like the one in the title compound is not documented. researchgate.netrsc.orgresearchgate.netstrath.ac.uk There are no specific studies reporting conditions for either geometric or positional isomerization of the double bond in this compound.
Chemoselective Electrophilic and Nucleophilic Additions
The electron-rich double bond is susceptible to electrophilic addition. Reactions such as halogenation, hydrohalogenation, and hydration would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon. The presence of the nearby amide and Boc-carbamate groups could potentially influence the regioselectivity or participate in the reaction, for example, through anchimeric assistance, but no specific examples are documented.
Nucleophilic additions to the alkene are less common unless the double bond is activated by an electron-withdrawing group, which is not the case here.
Cycloaddition Reactions and Annulation Pathways
The alkene functionality could potentially participate in cycloaddition reactions. For instance, a [2+2] photocycloaddition with an enone could form a cyclobutane (B1203170) ring. libretexts.orgwikipedia.orgyoutube.com Another possibility is a [4+2] cycloaddition (Diels-Alder reaction) if the alkene were to react with a suitable diene, though terminal alkenes are often not very reactive dienophiles. Inverse-electron-demand Diels-Alder reactions involving N-Boc protected species have been reported, but not with this specific substrate. acs.org
Intramolecular cycloadditions are also conceivable. For example, if the amide nitrogen were converted into a nitrone, an intramolecular [3+2] cycloaddition with the terminal alkene could yield a bicyclic isoxazolidine (B1194047) system. Annulation strategies could involve multi-step sequences initiated by a reaction at the alkene, but no such pathways originating from this compound have been reported in the literature. acs.orgmdpi.com
Tandem and Cascade Reactions Involving this compound
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for the rapid assembly of molecular complexity. This compound is an ideal substrate for such processes due to the presence of multiple reactive sites.
Formation of Diverse Nitrogen Heterocycles (e.g., Pyrrolidinones, Pyridinones)
The structure of this compound is pre-disposed to cyclization reactions to form various nitrogen heterocycles. The vinyl group and the amide functionality can participate in intramolecular reactions to construct five- and six-membered rings, which are common motifs in pharmaceuticals and natural products.
Pyrrolidinone Synthesis:
The synthesis of substituted pyrrolidinones can be achieved through a variety of catalytic methods. While direct studies on this compound are not extensively documented, analogous transformations provide significant insight. For instance, one-pot nitro-Mannich/hydroamination cascade reactions using a combination of base and gold(I) catalysis have been shown to produce substituted pyrrolidines with high diastereoselectivity. rsc.org This type of cascade could potentially be adapted for this compound, where the amine attacks the vinyl group in an intramolecular fashion.
Another relevant approach is the use of ring-closing metathesis (RCM). The synthesis of N-Boc-bicycloproline, a constrained amino acid, successfully employed an RCM reaction to form the pyrrolidine (B122466) ring. nih.gov This suggests that this compound, with its terminal alkene, could undergo a similar transformation to yield a pyrrolidinone precursor.
Furthermore, reductive amination procedures have been optimized for the diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues, highlighting the utility of this scaffold in medicinal chemistry. rsc.org
| Reaction Type | Catalyst/Reagent | Product Type | Key Features |
| Nitro-Mannich/Hydroamination | Base/Gold(I) | Substituted Pyrrolidines | High diastereoselectivity, one-pot reaction. rsc.org |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Pyrrolidine Ring | Forms a constrained bicyclic system. nih.gov |
| Reductive Amination | - | Pyrrolidinone Dipeptides | High yield and excellent diastereoselectivity. rsc.org |
Pyridinone Synthesis:
The synthesis of pyridinones from this compound is a more complex transformation that would likely require a multi-step tandem process. This could involve an initial activation of the vinyl group followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the aromatic pyridinone ring. While specific examples starting from this exact substrate are scarce in the literature, the general principles of pyridinone synthesis often involve the cyclization of 1,5-dicarbonyl compounds or their equivalents with an amine source.
Rearrangement Processes
This compound and its derivatives are susceptible to various rearrangement reactions, which can lead to the formation of structurally diverse products.
One of the most relevant rearrangements for this class of compounds is the Claisen rearrangement . wikipedia.orglibretexts.orgmasterorganicchemistry.com This rsc.orgrsc.org-sigmatropic rearrangement typically involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org For a derivative of this compound, such as an N-allyl derivative, aza-Claisen rearrangement could occur, leading to a rearranged carbon skeleton. The Ireland-Claisen rearrangement, which proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate under milder conditions, offers another powerful variant for achieving this transformation. wikipedia.orgmasterorganicchemistry.com
Tandem skeletal rearrangement/dearomatization reactions have also been observed in similar systems, such as heteroaryl enallenes, under visible-light photoredox catalysis. mdpi.com These complex cascades can lead to the formation of intricate polycyclic structures.
Role of the N-Boc Protecting Group in Directing Reactivity and Selectivity
The tert-butyloxycarbonyl (N-Boc) protecting group is not merely a passive spectator in the reactions of this compound; it plays a crucial role in directing the reactivity and selectivity of various transformations. wikipedia.org
The steric bulk of the N-Boc group can influence the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of the molecule. This is particularly important in diastereoselective reactions where new stereocenters are formed.
Furthermore, the electronic nature of the N-Boc group can modulate the nucleophilicity of the nitrogen atom. While it is a protecting group, the lone pair of electrons on the nitrogen can still participate in certain reactions. The carbamate (B1207046) functionality can also influence the conformational preferences of the molecule, thereby pre-organizing it for specific cyclization or rearrangement pathways.
In the context of tandem reactions, the N-Boc group can be instrumental in controlling the sequence of events. For example, in a potential tandem cyclization-rearrangement, the N-Boc group could first direct the cyclization step and then be cleaved under acidic conditions to allow for a subsequent rearrangement of the newly formed heterocyclic ring.
Chirality, Stereocontrol, and Enantiomeric Resolution in N Boc +/ 3 Aminopent 4 Enamide Research
Asymmetric Synthesis of Chiral N-Boc-3-aminopent-4-enamide Enantiomers
The direct asymmetric synthesis of a single enantiomer of N-Boc-3-aminopent-4-enamide from prochiral precursors is a primary goal for chemists. This approach avoids the formation of a racemic mixture, which would then require a resolution step. Methodologies for the asymmetric synthesis of structurally related β-substituted γ-aminobutyric acid (GABA) derivatives often employ strategies such as the use of chiral auxiliaries or asymmetric catalysis, which are directly applicable. nih.gov
One common strategy involves the asymmetric Michael addition to a suitable acceptor. nih.gov For instance, a chiral auxiliary can be attached to the nitrogen atom to guide the addition of a vinyl group equivalent to a prochiral enoate. Subsequent removal of the auxiliary would yield the enantiomerically enriched N-Boc-3-aminopent-4-enamide.
Another powerful approach is the use of chiral metal-ligand complexes or organocatalysts to catalyze the addition of nucleophiles. nih.gov For example, the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to derivatives of 4-amino-2,3-enoic acid esters has been studied for the synthesis of related GABA analogs. nih.gov The choice of the chiral ligand, such as BINAP, is crucial for achieving high enantioselectivity. nih.gov
A hypothetical asymmetric synthesis of (R)-N-Boc-3-aminopent-4-enamide could be envisioned via an asymmetric hydrovinylation reaction, catalyzed by a chiral phosphine-ligated metal complex. The enantioselectivity of such reactions is highly dependent on the catalyst system and reaction conditions.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| [Rh(COD)2]BF4 | (R)-BINAP | THF | 25 | 92 |
| Pd(OAc)2 | (S)-Phos | Dioxane | 40 | 85 |
| NiCl2(dppe) | (R,R)-Chiraphos | Toluene | 0 | 78 |
This table is illustrative and based on typical results for asymmetric syntheses of related compounds.
Kinetic and Dynamic Kinetic Resolution Strategies for N-Boc-(+/-)-3-aminopent-4-enamide
When this compound is synthesized as a racemic mixture, kinetic resolution (KR) or dynamic kinetic resolution (DKR) can be employed to separate the enantiomers. Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. wikipedia.org
Enzymatic kinetic resolution is a widely used technique. Lipases, for example, can selectively acylate one enantiomer of a structurally similar compound, 4-(N-Boc-amino)-1-alken-3-ols, allowing for the separation of the acylated product from the unreacted enantiomer. A similar strategy could be applied to the amine of this compound, or if a related precursor with a hydroxyl group is used.
Non-enzymatic methods, often employing chiral catalysts, are also prevalent. For instance, chiral hydroxamic acids have been developed as effective acylating agents for the kinetic resolution of chiral amines, particularly N-heterocycles. ethz.ch This methodology could be adapted for the resolution of this compound.
Dynamic kinetic resolution (DKR) is an even more efficient process where the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. DKR often combines a catalyst for the resolution with a racemization catalyst. For related N-Boc protected amines, DKR has been successfully achieved using chiral diamine ligands in conjunction with organolithium reagents. rsc.org
A study on the kinetic resolution of amido[2.2]paracyclophanes using a chiral phosphoric acid (CPA) catalyzed asymmetric amination highlights the potential for high selectivity. nih.gov In this process, one enantiomer reacts preferentially with an azodicarboxylate, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov The selectivity factor (s), a measure of the relative rate of reaction of the two enantiomers, is a key parameter in evaluating the effectiveness of a kinetic resolution. nih.gov
| Chiral Catalyst/Reagent | Reaction Type | Selectivity Factor (s) | Enantiomeric Excess (ee %) of Recovered Amine |
| Lipase PS-C | Enzymatic Acylation | >100 | >99 |
| (R)-CPA | Asymmetric Amination | 194 | 96 |
| Chiral Hydroxamic Acid | Acyl Transfer | 50-150 | 95-99 |
| Yttrium-based catalyst | Hydroamination/Cyclization | ~40 | 94 |
This table presents representative data from kinetic resolutions of analogous chiral amines and amides to illustrate the potential for this compound. nih.gov
Diastereomeric Control in Transformations Involving the Compound
When this compound, itself a chiral molecule, undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Controlling the stereochemical outcome of such reactions is a central theme in stereoselective synthesis. The existing stereocenter at C3 can influence the stereochemistry of the newly formed center, a phenomenon known as substrate-controlled diastereoselection.
For example, the epoxidation of the vinyl group in N-Boc-3-aminopent-4-enamide would lead to the formation of two diastereomeric epoxides. The facial selectivity of the epoxidation reagent (e.g., m-CPBA) will be influenced by the stereochemistry at C3. The bulky N-Boc protecting group can direct the incoming reagent to the opposite face of the molecule, leading to a preference for one diastereomer.
Similarly, reactions at the amide nitrogen or carbonyl group, after deprotection of the Boc group, can be subject to diastereomeric control. For instance, the addition of a Grignard reagent to an imine derived from the amine would create a new stereocenter, and the ratio of the resulting diastereomers would depend on the directing influence of the existing stereocenter.
Research on the addition of nucleophiles to chiral epoxy-imines demonstrates the high levels of diastereocontrol that can be achieved. In one study, the addition of zincate reagents to a chiral sulfinylimine epoxide resulted in excellent diastereomeric ratios, often exceeding 98:2. acs.org This level of control is attributed to the rigid chelated transition state formed during the reaction. acs.org
| Reaction | Reagent | Diastereomeric Ratio (d.r.) |
| Epoxidation | m-CPBA | 85:15 |
| Dihydroxylation | OsO4, NMO | 90:10 |
| Addition to derived imine | Allyl-ZnBr | 94:6 |
| Cyclopropanation | Simmons-Smith | 70:30 |
This table provides hypothetical yet plausible diastereomeric ratios for reactions on N-Boc-3-aminopent-4-enamide, based on established principles of stereocontrol. acs.org
Impact of Stereochemistry on Reaction Efficiencies and Product Architectures
The stereochemistry of N-Boc-3-aminopent-4-enamide has a profound impact on the efficiency of its transformations and the three-dimensional structure of the resulting products. In kinetically controlled reactions, mismatched and matched pairs of chiral reagents and substrates can lead to significant differences in reaction rates and selectivities.
For instance, in a kinetic resolution, the "matched" pairing of a chiral catalyst with one enantiomer of the substrate will result in a significantly faster reaction rate than the "mismatched" pairing with the other enantiomer. This difference is the basis of the resolution. wikipedia.org
Furthermore, the absolute configuration of the starting material dictates the absolute configuration of the product in stereospecific reactions. This is crucial in the synthesis of complex natural products and pharmaceuticals, where only one specific stereoisomer exhibits the desired biological activity. The use of enantiomerically pure (R)- or (S)-N-Boc-3-aminopent-4-enamide ensures that the resulting product architecture is precisely controlled.
The choice of protecting group can also play a role. The bulky tert-butyloxycarbonyl (Boc) group not only protects the amine but also exerts significant steric influence, directing the approach of reagents and influencing the conformational preferences of the molecule, thereby affecting the stereochemical outcome of reactions. nih.gov
Computational and Spectroscopic Conformational Analysis of N Boc +/ 3 Aminopent 4 Enamide
Theoretical Investigations of Conformational Space
Computational chemistry offers powerful tools to explore the potential energy surface of a molecule and identify its most stable conformations.
Density Functional Theory (DFT) is a quantum mechanical method widely used to predict the electronic structure and geometry of molecules. For N-Boc-(+/-)-3-aminopent-4-enamide, a DFT approach would involve:
Conformational Search: A systematic or stochastic search of the conformational space to identify various possible low-energy structures. This involves rotating the key dihedral angles, such as those around the C-N and C-C single bonds.
Geometry Optimization: Each identified potential conformer would be subjected to geometry optimization to find the exact arrangement of atoms that corresponds to a local energy minimum on the potential energy surface.
Energy Calculations: The relative energies of these optimized conformers would be calculated to determine their thermodynamic populations at a given temperature.
Transition State Search: To understand the dynamics of conformational interconversion, DFT can be used to locate the transition state structures that connect different energy minima. The energy of these transition states provides the activation energy for the conformational change.
A hypothetical DFT study on this compound would likely reveal multiple low-energy conformers stabilized by intramolecular hydrogen bonds, for instance, between the amide N-H and the Boc carbonyl oxygen, or the amide carbonyl and the Boc N-H.
Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's conformational behavior. An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulation box, often with an explicit solvent to mimic solution-phase behavior.
Force Field Application: Using a classical force field to describe the potential energy of the system as a function of atomic positions.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to understand the population of different conformational states, the pathways of interconversion between them, and the flexibility of different parts of the molecule.
MD simulations would provide a dynamic picture of how this compound explores its conformational landscape, revealing not just the stable states but also the transient structures it adopts.
Experimental Elucidation of Conformation
Experimental techniques are essential to validate and complement computational findings, providing real-world data on the molecule's structure.
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide:
Atomic Coordinates: The exact x, y, and z coordinates of each atom in the crystal lattice.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles.
Torsion Angles: The definitive dihedral angles, which define the solid-state conformation.
Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any intermolecular hydrogen bonds or other non-covalent interactions.
It is important to note that the conformation observed in the solid state may not be the most populated conformation in solution due to packing forces.
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution. For this compound, advanced NMR experiments would be invaluable:
¹H and ¹³C NMR: Standard 1D NMR provides information on the chemical environment of each proton and carbon atom. Chemical shifts can be sensitive to conformation.
COSY (Correlation Spectroscopy): A 2D NMR technique that reveals which protons are coupled to each other, helping to assign the proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NMR technique that provides information about the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive probe of conformation. By measuring NOEs between different parts of the molecule, one can deduce the preferred solution-state conformation.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can be more effective for molecules of intermediate size.
J-Coupling Analysis: The magnitude of the coupling constants (J-values) between protons on adjacent carbons can be related to the dihedral angle between them via the Karplus equation, providing quantitative conformational information.
By combining these NMR techniques, researchers could build a detailed model of the average solution-state conformation of this compound and potentially identify the presence of multiple exchanging conformers.
Applications of N Boc +/ 3 Aminopent 4 Enamide As an Advanced Synthetic Intermediate in Complex Molecule Construction
Building Block for Diverse Nitrogen-Containing Heterocyclic Systems
Synthesis of Indole (B1671886) and Related Fused Heterocycles
The synthesis of indole rings often involves the formation of a key C-C or C-N bond on a substituted aniline (B41778) or related precursor. For instance, methods like the Fischer, Bischler, and Madelung syntheses rely on cyclization reactions of appropriately functionalized starting materials. More contemporary methods, such as palladium-catalyzed C-N bond formation, have expanded the toolkit for creating the indole nucleus. acs.orgnih.gov Given that enamides can participate in cyclization reactions, N-Boc-(+/-)-3-aminopent-4-enamide could theoretically be functionalized and cyclized to form fused heterocyclic systems, including structures related to the indole core. The enamine-like reactivity of the double bond makes it a candidate for reactions that form new carbon-carbon bonds, a critical step in building the fused pyrrole (B145914) ring of the indole system. researchgate.net
Generation of Triazole-Fused Benzodiazepine (B76468) Architectures
The synthesis of complex heterocyclic architectures such as triazole-fused benzodiazepines often relies on modular procedures using chiral starting materials like amino acids. acs.org These methods allow for the construction of the fused ring systems with a variety of substituents. acs.org For example, a common strategy involves the coupling of a benzodiazepine precursor with a triazole ring or forming the triazole ring onto the benzodiazepine scaffold. nih.gov
This compound, as a derivative of a β-amino acid, represents a potential building block in such synthetic strategies. The terminal amide and the protected amine offer two points for modification and cyclization. Following the conversion of the terminal amide to a nitrile or another reactive group, the molecule could undergo a 1,3-dipolar cycloaddition with an azide (B81097) to form the triazole ring. The vinyl group could also be manipulated to participate in ring-closing reactions. Research has demonstrated the synthesis of 5-amino-1,2,3-triazoles through the cycloaddition of nitriles and azides. mdpi.com While a direct application of this compound is not documented, its functional groups are amenable to the types of transformations required for assembling complex, fused heterocyclic systems like triazole-fused benzodiazepines.
Strategic Intermediate in Natural Product Total Synthesis Efforts
The unique structural features of this compound make it a valuable intermediate in the complex endeavor of natural product total synthesis. Its combination of a protected β-amino group and a reactive vinyl amide moiety allows it to serve as a key building block for a range of biologically active molecules.
Asymmetric Total Synthesis of Gallinamide A and Symplostatin 4 Analogues
Gallinamide A, which is identical to symplostatin 4, is a depsipeptide isolated from marine cyanobacteria. nih.govnih.gov It has attracted significant attention due to its potent and selective inhibitory activity against human cathepsin L, a cysteine protease, and its antimalarial properties. researchgate.netnih.govnih.gov The total synthesis of gallinamide A and its analogues is a key area of research to enable further biological evaluation and the development of new therapeutic agents. nih.gov
Contributions to the Synthesis of Sedum Alkaloids
This compound belongs to the family of β-amino acids, which are crucial components for the synthesis of various biologically active compounds, including sedum alkaloids. acs.orgCurrent time information in Bangalore, IN. The synthesis of enantiomerically pure N-Boc-β³-amino acid esters, key precursors for these alkaloids, has been a significant challenge. acs.orgCurrent time information in Bangalore, IN.
Recent research has established a safe, efficient, and scalable method for preparing chiral N-Boc-β³-amino acid methyl esters starting from α-amino acids. rsc.org This method provides a safer alternative to hazardous traditional methods like the Arndt–Eistert homologation, which uses explosive diazomethane, and cyanation reactions that involve highly toxic reagents. rsc.org The practical value of this newer, safer transformation has been explicitly demonstrated in the formal synthesis of sedum alkaloids. acs.orgCurrent time information in Bangalore, IN.rsc.org The process involves a two-carbon elongation via a Wittig-type reaction, followed by reduction, isomerization, oxidative cleavage, and methylation. rsc.org This approach is not only safer but also efficient, allowing for the preparation of over a gram of the desired chiral product within three days. rsc.org
Table 1: Key Steps in the Synthesis of N-Boc-β³-amino Acid Methyl Esters for Sedum Alkaloid Synthesis
| Step | Reaction Type | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Wittig-type Reaction | Methoxyphosphonium ylide, K₂CO₃ | Two-carbon chain elongation | rsc.org |
| 2 | Reduction | DIBAL-H | Reduction of the ester | rsc.org |
| 3 | Isomerization | - | Enol-keto isomerization | rsc.org |
| 4 | Oxidative Cleavage | - | Formation of the carboxylic acid precursor | rsc.org |
Synthesis of Cores for Other Biologically Active Natural Products
The utility of N-Boc protected β-amino acid intermediates extends far beyond sedum alkaloids. β-Amino acids are integral structural motifs found in a wide array of natural products with significant biological activities. rsc.org The presence of these moieties often imparts unique structural features and biological functions. rsc.org
For example, β-amino acids are key components in:
Chondramide C and Leucyl-3-epi-deoxynegamycin: These compounds exhibit potent anti-cancer properties. rsc.org
Blasticidin S and TAN-1057A: These are known for their antimicrobial and antibiotic activities. rsc.org
The synthetic methodologies developed for producing N-Boc-β³-amino acid methyl esters are highly adaptable and suitable for creating a wide range of β³-amino acids with unnatural side chains. rsc.org This versatility allows chemists to synthesize not only the natural cores but also novel analogues by incorporating different side chains. This capability is crucial for developing new therapeutic agents and exploring the structure-activity relationships of these complex natural products. rsc.org The azide intermediate (8b) formed during some of these synthetic routes is particularly valuable, serving as a key precursor in the synthesis of antibiotics like leucyl-3-epi-deoxynegamycin. rsc.org
Role in Lead-Oriented Synthesis and Chemical Space Exploration
Lead-oriented synthesis aims to generate novel, drug-like molecules that occupy new areas of chemical space. nih.gov This exploration is critical for discovering new therapeutic leads with novel mechanisms of action. This compound and the broader class of β-amino acid derivatives it represents are valuable tools in this endeavor. mdpi.com
The ability to efficiently synthesize libraries of N-Boc-β³-amino acids with diverse natural and unnatural side chains is a cornerstone of chemical space exploration. rsc.orgyoutube.com By systematically varying the substituents, chemists can generate a multitude of unique molecular scaffolds. nih.gov These scaffolds, inspired by natural products, are more likely to possess biological relevance. nih.gov The use of versatile building blocks like this compound allows for the rapid assembly of compound libraries. This combinatorial approach accelerates the discovery process, enabling the screening of many structurally diverse molecules against biological targets. namiki-s.co.jp The introduction of amino acid moieties into natural product structures has been shown to improve properties like solubility and selectivity, which is a key goal in lead optimization. nih.gov The structural diversity offered by these synthetic intermediates makes them ideal for fragment-based ligand discovery and other modern drug discovery strategies that aim to move beyond the "flatland" of traditional aromatic compounds. nih.govnamiki-s.co.jp
Advanced Analytical Techniques in N Boc +/ 3 Aminopent 4 Enamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of N-Boc-(+/-)-3-aminopent-4-enamide in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning all proton and carbon signals, confirming connectivity, and providing insights into the compound's conformation.
A typical ¹H NMR spectrum of this compound would exhibit characteristic signals for the vinyl protons, the allylic proton, the methylene (B1212753) protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The amide protons may also be observable, often as broad signals due to quadrupole broadening and chemical exchange.
Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons of the amide and the carbamate (B1207046), the olefinic carbons, the methine and methylene carbons of the pentenamide backbone, and the carbons of the Boc group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(O)NH₂ | - | ~170-175 |
| NH-Boc | ~4.5-5.5 (broad) | - |
| CH-NHBoc | ~4.0-4.5 | ~50-60 |
| CH=CH₂ | ~5.7-6.0 (multiplet) | ~135-140 |
| CH=CH₂ | ~5.0-5.3 (multiplet) | ~115-120 |
| CH₂ | ~2.2-2.6 | ~35-45 |
| C(O)O | - | ~155-156 |
| C(CH₃)₃ | - | ~80 |
| C(CH₃)₃ | ~1.4 (singlet) | ~28 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are essential for unambiguously assigning the complex NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the allylic proton and the adjacent vinyl protons, as well as between the allylic proton and the neighboring methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal of the allylic proton would correlate with the signal of the allylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between carbons and protons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the protons of the Boc group to the carbamate carbonyl carbon, and from the amide protons to the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations could be observed between protons that are close in space, even if they are not directly coupled.
Applications in Conformational Analysis and Stereochemical Assignment
The flexible nature of this compound allows it to adopt various conformations in solution. NMR techniques, particularly NOESY and the analysis of coupling constants, are pivotal in understanding its conformational preferences. The magnitude of the coupling constants between vicinal protons can provide information about the dihedral angles, which in turn helps to define the backbone conformation.
For this racemic compound, while standard NMR cannot distinguish between the enantiomers, it can be used to confirm the relative stereochemistry if diastereomers were to be formed during a reaction. Chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to resolve the signals of the enantiomers, allowing for the determination of enantiomeric excess.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, which can be used to calculate the molecular formula with a high degree of confidence.
Table 2: Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₉N₂O₃⁺ | 215.1390 |
| [M+Na]⁺ | C₁₀H₁₈N₂NaO₃⁺ | 237.1210 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. Common fragmentation pathways for N-Boc protected amines include the loss of the Boc group or parts of it. nih.gov For this compound, characteristic fragmentation would involve the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the protonated molecule. nih.govreddit.com The fragmentation of the amide portion can also provide further structural confirmation. rsc.org
X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, an X-ray crystal structure would unambiguously determine the bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the amide and carbamate groups, which dictate the packing of the molecules in the crystal.
As of the current literature survey, no public X-ray crystal structure for this compound has been reported. However, analysis of related N-Boc protected amino acid amides often reveals extensive hydrogen bonding networks.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Each functional group has characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amide and carbamate) | 3400-3200 |
| C-H stretch (alkenyl) | 3100-3000 |
| C-H stretch (alkyl) | 3000-2850 |
| C=O stretch (carbamate) | ~1710 |
| C=O stretch (amide I) | ~1650 |
| N-H bend (amide II) | ~1550 |
| C=C stretch | ~1640 |
The IR spectrum provides a quick and effective way to confirm the presence of the key functional groups and to monitor reactions, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.
Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative purposes. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a modifier like trifluoroacetic acid), can be developed to separate this compound from starting materials, byproducts, and other impurities. This allows for the accurate determination of purity and for the isolation of the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS): While the polarity and relatively high molecular weight of this compound may require derivatization to increase its volatility for GC analysis, GC-MS can be a powerful tool for analyzing more volatile precursors or potential side products in a reaction mixture. bldpharm.com The mass spectrometer provides identification of the separated components.
These advanced analytical techniques, when used in concert, provide a comprehensive understanding of the chemical identity, structure, purity, and reactivity of this compound, which is fundamental for its application in synthetic organic chemistry.
Future Prospects and Research Challenges for N Boc +/ 3 Aminopent 4 Enamide
Development of Highly Efficient and Sustainable Synthetic Routes
A primary challenge in utilizing N-Boc-(+/-)-3-aminopent-4-enamide is the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Current synthetic approaches to similar N-Boc protected amino amides often rely on multi-step procedures that may involve hazardous reagents.
Future research will likely focus on the following areas:
Catalytic Asymmetric Synthesis: The development of methods to produce enantiomerically pure forms of N-Boc-3-aminopent-4-enamide is a significant goal. This would likely involve asymmetric catalysis to set the stereocenter at the C3 position.
One-Pot Procedures: Streamlining the synthesis from simpler, readily available starting materials into a one-pot or tandem reaction sequence would enhance efficiency and reduce waste. A potential route could involve the direct amidation of a suitable N-Boc protected amino acid derivative.
Use of Greener Solvents and Reagents: A move away from chlorinated solvents and toxic coupling agents towards more benign alternatives is a key aspect of sustainable synthesis. rsc.org For instance, the use of biocatalysis or solvent-free reaction conditions could be explored.
| Aspect of Synthesis | Current Approach (General for Analogues) | Future Sustainable Goal |
| Stereocontrol | Racemic or chiral resolution | Direct catalytic asymmetric synthesis |
| Efficiency | Multi-step synthesis with purification at each stage | One-pot or tandem reactions |
| Reagents | Use of potentially hazardous coupling agents | Biocatalysis, catalytic alternatives |
| Solvents | Chlorinated and aprotic polar solvents | Water, ionic liquids, or solvent-free conditions |
Discovery of Novel Reactivity and Transformation Pathways
The unique combination of functional groups in this compound opens up a wide array of possibilities for novel chemical transformations. The alkene, in particular, is a handle for a variety of synthetic manipulations.
Key areas for future investigation include:
Alkene Functionalization: The terminal double bond is ripe for a multitude of reactions, including but not limited to:
Metathesis: Ring-closing metathesis (RCM) could be employed if the amide nitrogen is tethered to another alkene, leading to the formation of cyclic structures.
Hydrofunctionalization: Reactions such as hydroamination, hydroboration-oxidation, and dihydroxylation could introduce new functional groups at the terminus of the molecule.
Cycloadditions: The alkene could participate in [4+2] or [2+2] cycloaddition reactions to construct complex polycyclic systems.
Amide and Carbamate (B1207046) Manipulation: The amide and Boc-carbamate groups also offer avenues for transformation. Selective deprotection of the Boc group would liberate the amine for further functionalization, such as peptide coupling. The primary amide could also be converted to other functional groups like nitriles or amines. youtube.com
Integration into Automated Synthesis and High-Throughput Screening Platforms
The potential of this compound as a building block in drug discovery and materials science is linked to its suitability for modern high-throughput methodologies.
Automated Peptide Synthesis: Following the deprotection of the Boc group, the resulting amino amide could be integrated into automated solid-phase or solution-phase peptide synthesizers to create novel peptide structures containing an unsaturated side chain. prepchem.com
Combinatorial Chemistry: The compound's multiple functional groups make it an ideal candidate for the creation of diverse chemical libraries. By systematically reacting the alkene and the deprotected amine with a variety of reagents in a parallel fashion, large numbers of distinct molecules can be generated for biological screening.
The primary challenge in this area is ensuring that the reaction conditions for the various transformations are compatible with the automated platforms and that the products can be easily purified and analyzed.
Advanced Computational Predictions for Reactivity and Properties
Computational chemistry offers a powerful tool to accelerate research on this compound by predicting its behavior and guiding experimental work.
Conformational Analysis: Understanding the preferred three-dimensional shapes of the molecule is crucial for designing catalysts for its asymmetric synthesis and for predicting its binding to biological targets.
Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, predict the activation energies for different transformations, and explain the origins of stereoselectivity. This can help in optimizing reaction conditions and in the rational design of new reactions.
Prediction of Physicochemical Properties: Computational models can estimate properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The main challenge for computational studies is the accuracy of the models and the computational cost, especially for complex reaction systems. However, as computational power increases and theoretical models improve, these predictions will become increasingly valuable for unlocking the full potential of this compound.
Q & A
Basic: What are the standard synthetic routes for N-Boc-(±)-3-aminopent-4-enamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves Sonogashira coupling between a Boc-protected propargylamine and a halogenated alkene, followed by deprotection. For example:
- Step 1: React N-Boc-propargylamine with a halogenated alkene (e.g., bromo-5-methylpyridine) using a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI in degassed 1-propanol under argon, heated at 100°C .
- Step 2: Confirm intermediates via ¹H/¹³C NMR and HRMS to verify regiochemistry and purity .
- Step 3: Deprotect the Boc group using TFA in DCM, followed by neutralization with HCl to yield the free amine .
Key Considerations:
- Use inert conditions (argon) to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS.
Advanced: How can enantiomeric resolution be achieved for N-Boc-3-aminopent-4-enamide?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Enzymatic Resolution: Employ lipases or esterases to selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) has been used for Boc-protected amines under aqueous-organic biphasic conditions .
- Crystallization: Induce diastereomeric salt formation using chiral acids (e.g., tartaric acid) and recrystallize .
Data Contradictions:
- reports varying optical purity (e.g., 98% ee) for similar Boc-protected amines, suggesting resolution efficiency depends on steric and electronic factors.
Basic: What spectroscopic and analytical techniques are critical for characterizing N-Boc-(±)-3-aminopent-4-enamide?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the alkene and Boc group. Peaks at δ 1.4–1.5 ppm (Boc tert-butyl) and δ 5.0–5.5 ppm (alkene protons) are diagnostic .
- HRMS: Verify molecular weight (e.g., C₁₁H₁₉NO₄: 229.27 g/mol) .
- IR Spectroscopy: Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
